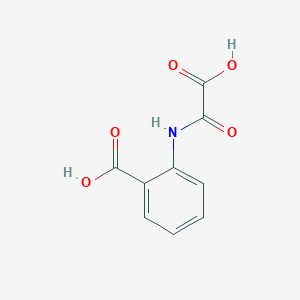

2-(Oxalyl-amino)-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxaloamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c11-7(9(14)15)10-6-4-2-1-3-5(6)8(12)13/h1-4H,(H,10,11)(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYNNSFEMMNINN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101034398 | |

| Record name | 2-Carboxyoxanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101034398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-01-4 | |

| Record name | 2-Carboxyoxanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101034398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Oxalyl Amino Benzoic Acid and Its Analogues

Classical Solution-Phase Synthetic Routes

Solution-phase synthesis remains a cornerstone for the preparation of 2-(oxalyl-amino)-benzoic acid and its derivatives, offering versatility and the ability to produce large quantities of the target compound.

Direct Acylation of Anthranilic Acid Derivatives with Oxalyl Chlorides and Esters

A primary and straightforward method for the synthesis of this compound involves the direct acylation of anthranilic acid or its derivatives with a suitable oxalylating agent. bu.edu.eg Oxalyl chloride is a common reagent for this transformation due to its high reactivity. bham.ac.uk The reaction typically proceeds by treating the anthranilic acid derivative with oxalyl chloride, often in an inert solvent and sometimes in the presence of a base to neutralize the hydrogen chloride byproduct. google.comrsc.org

Alternatively, dialkyl oxalates, such as diethyl oxalate (B1200264) or dimethyl oxalate, can be employed as the acylating agent. researchgate.net This approach often requires heating the reactants, sometimes in the presence of a solvent like glacial acetic acid, to facilitate the reaction. researchgate.net The choice between oxalyl chloride and dialkyl oxalates can depend on the desired reactivity, the scale of the synthesis, and the sensitivity of the substrates to the reaction conditions. For instance, the reaction of anthranilohydrazide with diethyl oxalate at elevated temperatures has been used to produce related quinazolinone structures. researchgate.net

A variety of substituted anthranilic acids can be used as starting materials, allowing for the synthesis of a diverse range of this compound analogues. bu.edu.eg The specific substituents on the anthranilic acid ring can influence the reactivity of the amino group and the properties of the final product.

Multistep Synthetic Sequences for Structural Elaboration

In many instances, the synthesis of more complex analogues of this compound necessitates multistep synthetic sequences. These routes allow for the introduction of various functional groups and structural modifications that may not be achievable through direct acylation.

For example, a synthetic pathway might involve the initial preparation of a substituted anthranilic acid through a series of reactions, followed by the key oxalylation step. nih.gov This approach provides greater control over the final structure of the molecule. Similarly, modifications can be made to the this compound core after its initial formation.

An example of a multistep approach involves the Ullmann condensation to synthesize 3-(aminooxalyl-amino)-2-phenylamino-benzoic acid derivatives. jocpr.com This highlights how established synthetic methodologies can be integrated to build complex molecular architectures based on the this compound scaffold.

Optimization of Reaction Parameters for Enhanced Yields and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and its analogues in solution-phase synthesis. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and any catalysts or bases used.

For acylation reactions with oxalyl chloride, controlling the temperature is important to manage the exothermic nature of the reaction and prevent side reactions. google.com The use of a suitable base, such as pyridine (B92270) or triethylamine, can be critical for scavenging the HCl produced and driving the reaction to completion. bu.edu.eggoogle.com

In reactions involving dialkyl oxalates, the temperature and reaction time are significant factors. researchgate.net The choice of solvent can also play a crucial role; for instance, using a high-boiling solvent can facilitate reactions that require elevated temperatures. google.com In some cases, the use of additives like 3-(trifluoromethyl)benzoic acid has been shown to significantly improve product yields in related palladium-catalyzed carbonylation reactions of oxalyl amide protected amines. rsc.org

Purification of the final product is another critical aspect. Techniques such as recrystallization are often employed to obtain the desired compound in high purity. google.com

Solid-Phase Synthetic Strategies and Combinatorial Approaches

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of compounds, and this methodology has been successfully applied to the synthesis of this compound and its analogues. acs.orgnih.gov This approach offers several advantages over traditional solution-phase methods, including simplified purification and the potential for automation.

Application of Oxalyl Linkers in Resin-Bound Synthesis

A key strategy in the solid-phase synthesis of 2-(oxalyl-amino)-benzoic acids involves the use of oxalic acid as a linker to a solid support, such as Wang resin. acs.orgnih.gov In this approach, oxalic acid is first attached to the resin. The unreacted carboxylic acid group of the resin-bound oxalic acid can then be converted to a highly reactive acid chloride, typically by treatment with a chlorinating agent like oxalyl chloride or thionyl chloride. acs.orgnih.govsoton.ac.uk

This resin-bound oxalyl chloride can then react with a diverse range of arylamines, including anthranilic acid derivatives, to yield resin-bound N-aryloxamic acids. acs.orgnih.gov A significant advantage of this method is that any excess reagents and byproducts can be easily washed away, eliminating the need for intermediate purification steps that are often required in solution-phase synthesis. acs.orgnih.gov The final product, the this compound derivative, is then cleaved from the resin, typically under acidic conditions using a reagent such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758). acs.orgnih.gov This cleavage step releases the desired compound in good yield and purity. acs.orgnih.gov

The oxalyl linker strategy has also been utilized in the synthesis of other complex molecules, such as morpholinoglycine oligonucleotide mimics, where the oxalyl group serves as a labile linker that can be cleaved under specific conditions. beilstein-journals.org

Development of High-Throughput Synthesis Protocols

The solid-phase approach is particularly well-suited for the development of high-throughput synthesis protocols, enabling the rapid generation of libraries of this compound analogues for screening purposes. acs.orgnih.govacs.org By employing a split-mix synthesis strategy, a large number of distinct compounds can be synthesized simultaneously. peptide.com

This combinatorial approach allows for the systematic variation of the substituents on the anthranilic acid portion of the molecule. acs.orgnih.gov The efficiency of this process is further enhanced by the ease of purification inherent in solid-phase synthesis. The development of high-throughput screening methods, such as spectrophotometric assays, complements these synthetic efforts by allowing for the rapid evaluation of the biological activity of the synthesized library of compounds. acs.org The combination of solid-phase synthesis and high-throughput screening provides a powerful platform for the discovery of new enzyme inhibitors and other bioactive molecules based on the this compound scaffold. acs.orgnih.govacs.org

Solid-Phase Cleavage Techniques for this compound Derivatives

The synthesis of this compound and its derivatives has been significantly advanced through the use of solid-phase synthesis techniques. This methodology offers a rapid and efficient route for creating libraries of these compounds, which are of interest as potential bioisosteres for phosphate (B84403) groups in enzyme inhibitors. nih.gov

A key aspect of solid-phase synthesis is the cleavage of the final product from the solid support. For this compound derivatives synthesized on a Wang resin, a common and effective cleavage method involves the use of trifluoroacetic acid (TFA) in dichloromethane. nih.govacs.org This process yields the desired N-aryloxamic acids in good yields. nih.gov The use of solid-phase synthesis is particularly advantageous as it eliminates the need for intermediate purification steps that are often required in traditional solution-phase reactions. nih.govacs.org

The general strategy involves anchoring oxalic acid to the Wang resin, which then acts as a linker. nih.gov The resin-bound acid chloride is highly reactive and readily couples with arylamines to form resin-bound N-aryloxamic acids. nih.gov The final cleavage step with TFA releases the this compound derivatives. nih.gov

Alternative cleavage strategies have also been explored in the broader context of solid-phase synthesis. For instance, a comparative study of different linkers and cleavage conditions highlighted the efficiency of oxalyl supports. researchgate.net In this study, the cleavage efficiency of various supports was tested using a 0.5M DBU solution, with oxalyl supports demonstrating superior yields under these conditions. researchgate.net Furthermore, the development of methods for the solid-phase synthesis of carboxy-functionalized peptides has introduced oxidative cleavage of alkynes using a mixture of OsO4/NaIO4 with the addition of bases like DABCO and HMTA, which results in a clean and quantitative conversion. researchgate.net

While various cleavage techniques exist, the choice of method is often dependent on the specific resin and the protecting groups used in the synthesis. For example, in the solid-phase synthesis of other heterocyclic compounds like 2-benzothiazolyl amino acids, cleavage from the resin can be achieved with a solution of 1.1% TFA in a mixture of dichloromethane and triethylsilane (DCM/TES). mdpi.com In other cases, cyclative cleavage is employed, where the cleavage from the resin and the cyclization of the molecule occur in a single step, often promoted by a base like N,N-diisopropylethylamine (DIEA). nih.gov

Table 1: Solid-Phase Cleavage Techniques and Conditions

| Resin/Support | Cleavage Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Wang Resin | Trifluoroacetic acid (TFA) in dichloromethane | 2-(Oxalyl-amino)-benzoic acids (OBAs) | nih.govacs.org |

| Oxalyl Supports | 0.5M DBU solution | Oligonucleotides | researchgate.net |

| Resin with Alkyne Linker | OsO4/NaIO4/HMTA | Carboxy-functionalized peptides | researchgate.net |

| Resin for BTH-amino acids | 1.1% TFA in DCM/TES | 2-Benzothiazolyl (BTH) amino acids | mdpi.com |

| Fmoc-MeDbz/MeNbz-resins | 10% DIEA in DCM or DMF | Cyclic depsipeptides | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogues aims to develop more environmentally benign and efficient processes. snu.ac.kr Green chemistry focuses on reducing or eliminating the use and generation of hazardous substances. snu.ac.kr Key principles include maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. snu.ac.kr

In the context of synthesizing compounds like this compound, a primary consideration is the choice of reagents and solvents. The traditional synthesis of related compounds, such as 2-(benzoylamino)benzoic acid, often involves the use of benzoyl chloride with a base like sodium hydroxide (B78521) in an organic solvent. Green chemistry approaches would seek to replace hazardous reagents and solvents with safer alternatives.

Simplifying synthesis pathways is another crucial aspect of green chemistry. snu.ac.kr The synthesis of the common pain reliever ibuprofen (B1674241) provides a classic example of how redesigning a synthetic route can lead to a greener process. The traditional synthesis involved multiple steps and generated significant waste, with an atom utilization of less than 40%. snu.ac.kr A newer, alternative synthesis simplified the pathway and increased the atom utilization to approximately 80%. snu.ac.kr This was achieved in part by replacing a stoichiometric acid catalyst with a recoverable one. snu.ac.kr

While specific research detailing the application of green chemistry principles directly to the synthesis of this compound is not extensively documented in the provided results, the general principles are highly applicable. For instance, the solid-phase synthesis approach described in the previous section aligns with some green chemistry principles by potentially reducing the need for purification of intermediates, which can minimize solvent use and waste generation. nih.gov

Further research into the synthesis of this compound could explore the use of biocatalysis or alternative, less toxic solvents and reagents to further align the process with the principles of green chemistry. The study of halogenated derivatives, such as 5-iodo-2-(oxalyl-amino)benzoic acid, also has implications for environmental chemistry, as the behavior of such compounds in biochemical systems is an important area of study. solubilityofthings.com

Chemical Reactivity, Reaction Mechanisms, and Transformational Pathways

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of reactivity in 2-(oxalyl-amino)-benzoic acid, readily undergoing reactions to form activated intermediates and participating in condensation and esterification processes.

Formation of Activated Intermediates: Acid Chlorides, Mixed Anhydrides, and Silyl (B83357) Esters

To enhance the electrophilicity of the carboxyl carbon for subsequent nucleophilic attack, the carboxylic acid is often converted into more reactive species. fishersci.co.uk

Acid Chlorides: The transformation of carboxylic acids into acid chlorides is a common activation strategy. fishersci.it Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are frequently employed for this purpose. fishersci.itcdnsciencepub.com The reaction with oxalyl chloride, often catalyzed by dimethylformamide (DMF), proceeds through a Vilsmeier-Haack type intermediate. researchgate.net This conversion is a crucial step in the synthesis of various derivatives. google.com

Mixed Anhydrides: Mixed anhydrides are another class of activated intermediates used in peptide synthesis and other acylation reactions. thieme-connect.de They are typically formed by reacting the carboxylic acid with an acid chloride, such as pivaloyl chloride or isobutyl chloroformate, in the presence of a tertiary amine. thieme-connect.degoogle.com This method offers a balance of reactivity and stability, minimizing side reactions. highfine.com The use of mixed anhydrides can be advantageous for creating amide bonds under mild conditions. highfine.com

Silyl Esters: Silyl esters serve as reactive intermediates in various organic transformations, including amide bond formation. thieme-connect.comcore.ac.uk They can be prepared by reacting the carboxylic acid with a silylating agent like hexamethyldisilazane (B44280) (HMDS) or a chlorosilane. thieme-connect.comresearchgate.net The reactivity of the silyl ester can be tuned by the substituents on the silicon atom. core.ac.uk These intermediates are particularly useful as they can be generated in situ and often lead to clean reactions with easily removable byproducts. thieme-connect.com

Table 1: Common Reagents for the Formation of Activated Intermediates from Carboxylic Acids

| Activated Intermediate | Common Reagents | Catalyst/Conditions |

| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride | Dimethylformamide (DMF) |

| Mixed Anhydride (B1165640) | Pivaloyl chloride, Isobutyl chloroformate | Tertiary amine (e.g., Triethylamine) |

| Silyl Ester | Hexamethyldisilazane (HMDS), Dichlorodimethylsilane | Often none, sometimes iodine researchgate.net |

Condensation and Esterification Reactions

The activated intermediates of this compound readily undergo condensation reactions with nucleophiles like amines and alcohols.

Amide Formation: The reaction of an activated carboxylic acid with an amine is a fundamental method for forming an amide bond. acs.org Acid chlorides and mixed anhydrides react with primary and secondary amines to yield the corresponding amides. fishersci.it This reaction is central to the synthesis of a wide array of biologically active molecules and polymers.

Esterification: Esterification can be achieved by reacting the carboxylic acid or its activated forms with alcohols. Direct esterification with an alcohol under acidic conditions is an equilibrium process. nih.gov A more efficient method involves reacting an acid chloride or anhydride with an alcohol, often in the presence of a base to neutralize the acidic byproduct. google.com For instance, the methyl ester of 2-(propylaminooxalyl-amino)-benzoic acid has been synthesized and is commercially available. sigmaaldrich.com

Reactivity of the Amide Linkage

The amide bond in this compound, while generally stable, exhibits characteristic reactivity, including cleavage under certain conditions and the potential for tautomerism.

Mechanistic Studies of Amide Bond Formation and Cleavage

Amide Bond Formation: The formation of the amide bond typically proceeds through a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative, forming a tetrahedral intermediate. rsc.org This intermediate then collapses, expelling the leaving group (e.g., chloride, carboxylate) to form the stable amide bond. rsc.org The reaction is often facilitated by a base to deprotonate the amine and neutralize the acid byproduct. fishersci.it

Amide Bond Cleavage (Hydrolysis): Amide bonds are resistant to hydrolysis but can be cleaved under acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. libretexts.org Base-catalyzed hydrolysis proceeds by the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently breaks down. libretexts.orgamazonaws.com

Electrophilic and Nucleophilic Reactivity of the Aromatic Ring

The benzene (B151609) ring of this compound can undergo substitution reactions, with the existing substituents directing the position of incoming groups.

Electrophilic Aromatic Substitution: The aromatic ring can react with electrophiles. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the two substituents: the carboxylic acid group (-COOH) and the oxalyl-amino group (-NHCOCOOH). The carboxylic acid group is an electron-withdrawing group and a meta-director. firsthope.co.in The oxalyl-amino group is also deactivating due to the electron-withdrawing nature of the oxalyl moiety, and it directs incoming electrophiles to the meta position relative to its point of attachment. The combined effect of these two deactivating groups makes electrophilic aromatic substitution on this compound challenging. Such reactions would require harsh conditions and would likely lead to substitution at the C5 position, which is meta to both existing groups. msu.edulibretexts.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) is less common for simple benzene derivatives unless the ring is activated by strong electron-withdrawing groups and contains a good leaving group. masterorganicchemistry.com The presence of the deactivating carboxylic acid and oxalyl-amino groups makes the ring electron-poor, which is a prerequisite for NAS. masterorganicchemistry.com If a suitable leaving group (e.g., a halogen) were present on the ring, particularly at a position ortho or para to an electron-withdrawing group, the molecule could potentially undergo nucleophilic aromatic substitution. sinica.edu.tw For example, in 5-iodo-2-(oxalyl-amino)-benzoic acid, the iodo group could potentially be displaced by a strong nucleophile. solubilityofthings.com

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of this compound, the carboxyl and the amide functionalities can act as directed metalating groups (DMGs). The process typically involves the deprotonation of the acidic N-H and carboxylic acid protons by a strong base, such as an organolithium reagent or a lithium amide, to form a dianionic species. This intermediate then directs the metalation to the C-3 position, which is ortho to the directing amide group.

The resulting ortho-lithiated species is a potent nucleophile that can react with a variety of electrophiles, allowing for the introduction of diverse functional groups at the C-3 position. This method provides a reliable route to substituted anthranilic acid derivatives, which are valuable precursors in medicinal chemistry and materials science.

Table 1: Examples of Electrophiles Used in DoM of this compound Derivatives

| Electrophile Category | Specific Reagent Example | Functional Group Introduced |

| Alkylating Agents | Methyl iodide (CH₃I) | Methyl (-CH₃) |

| Carbonyl Compounds | Benzaldehyde (C₆H₅CHO) | Hydroxybenzyl (-CH(OH)C₆H₅) |

| Silylating Agents | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Halogenating Agents | N-Bromosuccinimide (NBS) | Bromo (-Br) |

The efficiency and outcome of the DoM reaction are influenced by factors such as the choice of base, solvent, temperature, and the nature of the electrophile.

Substitution Patterns and Regioselectivity

The substitution pattern of the aromatic ring in this compound significantly influences its reactivity and the regioselectivity of subsequent transformations. The existing amino and carboxyl groups primarily direct incoming electrophiles. The oxalyl-amino group, being an ortho, para-director, and the carboxylic acid group, a meta-director, can lead to complex substitution patterns. However, in many reactions, the directing effect of the more powerful activating group dominates.

In the context of DoM, the regioselectivity is precisely controlled by the directing groups, leading to substitution almost exclusively at the C-3 position. For other reaction types, such as electrophilic aromatic substitution, the outcome is a balance between the electronic effects of the substituents and steric hindrance.

Cyclization Reactions and Heterocycle Formation Involving this compound

This compound is a key precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen and oxygen.

Intramolecular Ring Closure Reactions

Intramolecular cyclization of this compound and its derivatives is a common strategy for constructing five- and six-membered rings. One of the most prominent applications is the synthesis of isatins (1H-indole-2,3-diones) and related compounds. This transformation, often referred to as the Sandmeyer isatin (B1672199) synthesis, typically involves the treatment of this compound with a strong acid, such as sulfuric acid or polyphosphoric acid.

The mechanism proceeds via an intramolecular electrophilic substitution, where the newly formed acylium ion attacks the electron-rich aromatic ring, followed by dehydration to yield the isatin core. The reaction conditions can be tailored to favor the formation of specific products.

Table 2: Conditions for Cyclization of this compound to Isatin

| Reagent/Catalyst | Temperature | Outcome |

| Concentrated Sulfuric Acid | Room Temperature to 80 °C | High yield of isatin |

| Polyphosphoric Acid (PPA) | 100-120 °C | Efficient cyclization to isatin |

| Eaton's Reagent (P₂O₅ in CH₃SO₃H) | 60 °C | Clean and rapid conversion |

Access to Fused Polycyclic Systems

The reactivity of this compound extends to the synthesis of more complex, fused polycyclic systems. By designing substrates with additional reactive sites or by employing tandem reaction sequences, it is possible to construct elaborate molecular architectures. For instance, isatins derived from this precursor can undergo further reactions, such as the Pfitzinger reaction, to yield quinoline-4-carboxylic acids.

Furthermore, multi-component reactions involving this compound or its derivatives can provide rapid access to diverse heterocyclic scaffolds, which are of significant interest in drug discovery.

Oxidative and Reductive Transformations

The oxidative and reductive chemistry of this compound has been explored to a lesser extent compared to its cyclization reactions. However, the constituent functional groups offer potential for various redox transformations.

The carboxylic acid and amide groups are generally stable to mild oxidizing and reducing agents. However, under specific conditions, the aromatic ring can undergo oxidation. Conversely, reduction of the carboxylic acid to an alcohol or the amide to an amine can be achieved using powerful reducing agents like lithium aluminum hydride, although this may also affect other parts of the molecule.

Oxidative cyclization represents a potential pathway for forming novel heterocyclic systems, though it is less common than acid-catalyzed cyclization. The development of new catalytic systems could open up new avenues for the oxidative and reductive transformations of this versatile compound.

Derivatization and Structural Diversification of the 2 Oxalyl Amino Benzoic Acid Scaffold

Synthesis of N-Substituted and O-Substituted Analogues

The synthesis of N-substituted and O-substituted analogues of 2-(oxalyl-amino)-benzoic acid represents a primary strategy for diversifying this scaffold. These modifications are typically achieved through standard organic chemistry reactions targeting the amine and carboxylic acid functionalities.

N-Substituted Analogues: The secondary amine within the oxalyl-amino linkage is a prime site for introducing a variety of substituents. N-acylation is a common approach, where different acyl groups can be appended to the nitrogen atom. For instance, a series of N-acyl derivatives of anthranilic acid have been synthesized, which can be considered precursors or analogues to N-substituted OBA derivatives. researchgate.netdntb.gov.ua The synthesis often involves the reaction of an anthranilic acid derivative with an appropriate acyl chloride or anhydride (B1165640). researchgate.net For example, 2-(4-octylbenzamido)benzoic acid and related compounds have been prepared through the acylation of the tert-butyl ester of anthranilic acid, followed by hydrolysis. researchgate.net

O-Substituted Analogues: The carboxylic acid group of the benzoic acid moiety offers another handle for derivatization, primarily through esterification. The synthesis of O-substituted analogues, specifically esters, can be accomplished by reacting the carboxylic acid with various alcohols under acidic conditions. For example, methyl esters of related benzoic acid derivatives have been synthesized by treating the corresponding carboxylic acid with thionyl chloride in boiling dry methanol (B129727). tandfonline.com Another method involves the direct esterification of a diacid precursor using methanol and a catalytic amount of sulfuric acid to yield a monoester with high purity. These ester derivatives can serve as intermediates for further modifications.

A solid-phase synthesis approach has also been demonstrated to be effective for the rapid synthesis of 2-(oxalylamino)benzoic acids, which is particularly useful for creating libraries of these compounds. researchgate.net This method utilizes a Wang resin, to which oxalic acid is linked. The resin-bound acid chloride is then reacted with various arylamines to produce resin-bound N-aryloxamic acids, which are subsequently cleaved to yield the desired products in good yields. researchgate.net

Exploration of Substituent Effects on Reactivity and Molecular Properties

Electronic Effects: The acidity of the benzoic acid moiety is a key property that is sensitive to the electronic nature of substituents on the aromatic ring. libretexts.orglibretexts.org Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, tend to increase the acidity of the benzoic acid. libretexts.orgdalalinstitute.com This is because they stabilize the negative charge of the carboxylate anion through inductive (-I) and/or resonance (-R) effects. dalalinstitute.com Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH3) or amino (-NH2) groups, decrease the acidity by destabilizing the carboxylate anion. libretexts.orglibretexts.org The position of the substituent (ortho, meta, or para) also plays a crucial role in the extent of this effect. libretexts.org For instance, almost all ortho-substituents, regardless of their electronic nature, tend to increase the acid strength of benzoic acid, a phenomenon known as the "ortho-effect," which is thought to be a combination of steric and electronic factors. libretexts.org

The reactivity of other parts of the molecule can also be modulated. For example, the rate of decomposition of related benzimidazolium salts in alkaline media was found to increase with stronger electron-withdrawing substituents. researchgate.net

Synthesis of Bioisosteric Analogues (Emphasis on Chemical Structure Modification)

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy in drug design to modulate the activity and pharmacokinetic properties of a lead compound. nih.gov In the context of the this compound scaffold, several bioisosteric replacements for the amide bond and the carboxylic acid group have been explored.

Amide Bond Bioisosteres: The amide bond is a common target for bioisosteric replacement to improve metabolic stability and other properties. acs.org Examples of amide bioisosteres that have been synthesized and evaluated in related systems include sulfonamides, oxadiazoles, and 1,2,4-triazoles. nih.govnih.gov For instance, sulfonamide derivatives can be prepared by reacting a sulfonyl chloride with an appropriate amine. nih.gov However, in some cases, the replacement of the amide bond with these bioisosteres can lead to a loss of biological activity, highlighting the critical role of the original amide linkage. nih.gov

Carboxylic Acid Bioisosteres: The carboxylic acid group is often replaced with other acidic functional groups to alter properties such as pKa and membrane permeability. Monoamides of oxalic acid themselves are considered bioisosteric replacements for phosphate (B84403) groups. researchgate.net Other potential bioisosteres for the carboxylic acid moiety include tetrazoles and hydroxamic acids, although specific examples directly on the OBA scaffold are less documented in the provided search results.

The synthesis of these bioisosteric analogues often requires multi-step synthetic routes. For example, the synthesis of a benzofuran (B130515) cyclic isostere as an amide replacement in a related complex molecule involved a nine-step synthesis. acs.org

Design and Synthesis of Conformationally Restricted Derivatives

Constraining the conformation of a flexible molecule like this compound can lead to derivatives with enhanced potency and selectivity for biological targets. This is achieved by introducing structural elements that limit the number of accessible conformations, thereby pre-organizing the molecule for optimal interaction with a binding site.

One common strategy to achieve conformational restriction is through cyclization. This can involve forming a new ring that incorporates parts of the original scaffold. For example, intramolecular reactions can be utilized to create cyclic structures. While specific examples of conformationally restricted OBA derivatives are not detailed in the provided search results, the synthesis of related conformationally restricted analogues of other bioactive molecules provides insight into the methodologies that could be applied. For instance, the synthesis of conformationally restricted analogues of serotonin (B10506) has been achieved through intramolecular cyclization reactions. tandfonline.com

Another approach involves the introduction of bulky or rigid substituents that sterically hinder free rotation around single bonds. The synthesis of such derivatives would follow standard synthetic protocols, with the choice of starting materials dictating the final rigid structure. For example, the synthesis of 2,3-benzodiazepine analogues, which are inherently more rigid structures, involves multi-step sequences starting from substituted benzoic acids. acs.org

Development of Libraries for Chemical Space Exploration

The development of chemical libraries based on the this compound scaffold is a powerful approach for exploring a wide range of chemical space and identifying compounds with desired properties. acs.orgchemrxiv.org These libraries consist of a large number of structurally related compounds that are synthesized in a systematic and often automated fashion.

Solid-phase synthesis is a particularly effective method for generating libraries of OBA derivatives. researchgate.net As mentioned earlier, by anchoring oxalic acid to a resin, a variety of arylamines can be reacted in parallel to produce a library of N-substituted OBA analogues. researchgate.net This "catch and release" method simplifies purification and allows for the rapid generation of a diverse set of compounds. researchgate.net

Encoded Library Technology (ELT) is another advanced technique for creating vast chemical libraries. acs.org In this approach, each molecule in the library is tagged with a unique DNA barcode, which allows for the rapid identification of compounds that bind to a specific target through affinity screening. While not specifically applied to the OBA scaffold in the provided results, this technology could be adapted to explore the chemical space around this versatile core. The synthesis of such libraries involves sequential coupling reactions, where each step adds a new building block and a corresponding DNA tag. acs.org

The design of these libraries often involves a scaffold-based approach, where a central core, such as OBA, is decorated with a variety of substituents. acs.orgmdpi.com The selection of these substituents is crucial for ensuring the diversity and drug-likeness of the library. acs.org

Coordination Chemistry of 2 Oxalyl Amino Benzoic Acid

Ligand Design Principles and Chelating Properties

2-(Oxalyl-amino)-benzoic acid is a polyfunctional ligand with several potential donor atoms: the two oxygen atoms of the carboxylic group, the amide nitrogen, and the two oxygen atoms of the oxalyl group. uchicago.edu The presence of these multiple binding sites allows it to act as a chelating agent, forming stable ring structures with a central metal ion. The design of this ligand, with its combination of a "hard" carboxylate oxygen donor and other "hard" and "borderline" amide and oxalyl donors, makes it suitable for coordinating with a variety of metal ions according to Hard and Soft Acid and Base (HSAB) theory.

The chelating properties are significantly influenced by the deprotonation state of the ligand. The carboxylic acid and the oxamic acid moieties can be deprotonated to form anionic donors, which typically form stronger bonds with metal cations. The relative positions of the carboxyl and oxalyl-amino groups (ortho in this case) are crucial in determining the nature of the chelate rings formed. This ortho-substitution allows for the potential formation of a stable seven-membered chelate ring involving the carboxylate oxygen and one of the oxalyl oxygen atoms.

Analogous ligands, such as the para-isomer N-(4-carboxyphenyl)oxamic acid (H3pcpa), have been shown to act as versatile linkers in coordination polymers. tijer.orgacs.org Studies on H3pcpa complexes reveal that the oxamate (B1226882) group can coordinate in a bidentate fashion, while the carboxylate group can act as a monodentate or bridging ligand. acs.org This suggests that this compound can also exhibit diverse coordination modes, including:

Bidentate chelation: Using the carboxylate group and a neighboring oxalyl oxygen.

Bridging: Linking two or more metal centers, using either the carboxylate or the oxamate groups, or both, leading to the formation of coordination polymers or polynuclear complexes. acs.orgbanglajol.info

Monodentate coordination: Through one of the carboxylate oxygens.

The flexibility of the oxalyl-amino bridge and the rotational freedom of the functional groups allow the ligand to adapt to the preferred coordination geometry of different metal ions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with ligands like this compound is typically achieved by reacting a soluble salt of the desired metal (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent. rroij.comrsc.org The reaction conditions, such as pH, temperature, and the molar ratio of metal to ligand, can influence the stoichiometry and structure of the resulting complex. For instance, basic conditions are often used to deprotonate the carboxylic and oxamic acid groups, facilitating coordination. nih.gov

While specific structural data for non-biological metal complexes of this compound are not extensively reported in the reviewed literature, the coordination chemistry of its para-isomer, N-(4-carboxyphenyl)oxamic acid (H3pcpa), provides significant insight. tijer.orgacs.org

The stoichiometry of metal complexes with this class of ligands is variable. For example, with H3pcpa, both mononuclear and polynuclear complexes have been synthesized. acs.org The metal-to-ligand ratio is often influenced by the charge of the metal ion and the deprotonation state of the ligand.

The coordination geometry around the metal center is dictated by the metal's electronic configuration and the steric and electronic properties of the ligand. Observed geometries in H3pcpa complexes include:

Distorted Octahedral: In an iron(II) complex, [Fe(H2pcpa)2(H2O)2], the iron center is six-coordinate, bound to two bidentate H2pcpa⁻ ligands and two water molecules. acs.org Similarly, in zigzag chain polymers of manganese(II) and zinc(II), {[M(Hpcpa)(H2O)3]}n, the metal ions are also in a six-coordinate environment. acs.org

Square Pyramidal: A dicopper(II) complex, [Cu2(Hpcpa)2(bipy)2], features five-coordinate copper ions in a square pyramidal geometry. acs.org

Seven-coordinate: In cadmium(II) and lead(II) coordination polymers with Hpcpa²⁻, the metal ions are seven-coordinate, bonded to oxygen atoms from the oxamate, carboxylate, and water molecules. tijer.org

Based on these examples, it is reasonable to expect that this compound would also form complexes with similar coordination numbers and geometries, such as octahedral and square pyramidal, depending on the metal ion and reaction conditions.

However, the crystal structures of complexes with the analogous N-(4-carboxyphenyl)oxamic acid (H3pcpa) are well-characterized and illustrate the structural possibilities.

Mononuclear Complexes: The complex [Fe(H2pcpa)2(H2O)2] consists of discrete, centrosymmetric mononuclear iron(II) units. The H2pcpa⁻ ligand acts as a bidentate chelate through the oxamate group, forming a five-membered chelate ring with the iron atom. acs.org

Coordination Polymers: The complexes {[Mn(Hpcpa)(H2O)3]·0.5H2O}n and {[Zn(Hpcpa)(H2O)3]·0.5H2O}n are isostructural, forming one-dimensional zigzag polymeric chains. In these structures, the Hpcpa²⁻ ligand bridges the metal centers, using both the oxamate and carboxylate groups in a bidentate/monodentate coordination mode. tijer.orgacs.org The lead(II) complex, [Pb(Hpcpa)(H2O)]n, forms a more complex three-dimensional polymer network. tijer.org

Dinuclear Complexes: The copper(II) complex [Cu2(Hpcpa)2(bipy)2] is a discrete dinuclear species where two copper centers are bridged by two Hpcpa²⁻ ligands. acs.org

These examples demonstrate the versatility of the N-(carboxyphenyl)oxamic acid scaffold in forming a variety of supramolecular architectures, from simple mononuclear units to extended one-, two-, or three-dimensional networks. The ortho-isomer, this compound, is expected to show similar versatility, with the potential for forming intramolecularly chelated structures in addition to polymeric and polynuclear species.

Table 1: Structural Data for Metal Complexes with the Analogous Ligand N-(4-carboxyphenyl)oxamic acid (Hpcpa)

| Complex Formula | Metal Ion | Coordination Geometry | Stoichiometry (M:L) | Structural Motif | Reference |

|---|---|---|---|---|---|

[Fe(H₂pcpa)₂(H₂O)₂] |

Fe(II) | Distorted Octahedral | 1:2 | Mononuclear | acs.org |

{[Mn(Hpcpa)(H₂O)₃]·0.5H₂O}n |

Mn(II) | Distorted Octahedral | 1:1 | 1D Coordination Polymer | acs.org |

{[Zn(Hpcpa)(H₂O)₃]·0.5H₂O}n |

Zn(II) | Distorted Octahedral | 1:1 | 1D Coordination Polymer | acs.org |

[Cu₂(Hpcpa)₂(bipy)₂]·8H₂O |

Cu(II) | Square Pyramidal | 1:1 | Dinuclear | acs.org |

[Cd₂(Hpcpa)₂(H₂O)₆]n·H₂O |

Cd(II) | Seven-coordinate | 1:1 | 1D Coordination Polymer | tijer.org |

[Pb(Hpcpa)(H₂O)]n |

Pb(II) | Seven-coordinate | 1:1 | 3D Coordination Polymer | tijer.org |

Stoichiometry and Coordination Geometry

Stability and Dynamics of Coordination Bonds

The stability of the coordination bonds will depend on several factors:

The nature of the metal ion: The Lewis acidity, charge density, and preferred coordination number of the metal ion will influence the strength of the metal-ligand bonds.

The pH of the medium: The pH determines the deprotonation state of the ligand's acidic groups. Coordination to the deprotonated, anionic forms of the carboxylate and oxamate groups results in stronger, more stable bonds.

The solvent: The solvent can compete with the ligand for coordination sites on the metal ion and can influence the stability through solvation effects.

The coordination bonds are not static but are subject to dynamic processes, such as ligand exchange reactions. The lability of the complexes, which refers to the rate at which ligands are exchanged, is also an important property, particularly for applications in catalysis where substrate binding and product release are key steps.

Electronic Properties and Spectroscopic Signatures of Metal Complexes

The formation of metal complexes with this compound leads to changes in the electronic properties of both the ligand and the metal ion. These changes can be probed using various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for characterizing the coordination mode of the ligand. Upon complexation, the characteristic vibrational frequencies of the functional groups involved in bonding will shift. For instance, the C=O stretching frequency of the carboxylic acid group (typically around 1700-1725 cm⁻¹) is expected to shift to a lower frequency upon deprotonation and coordination, appearing as asymmetric and symmetric stretching bands of the carboxylate group (COO⁻). rsc.org Similarly, the amide and oxalyl C=O stretching bands would also be perturbed upon coordination. The presence of broad absorption bands around 3400 cm⁻¹ in the IR spectra of hydrated complexes indicates the presence of water molecules. tijer.org

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes can provide information about the coordination geometry and the electronic structure of the metal center. For complexes of transition metals with d-electrons, d-d transitions can often be observed in the visible region of the spectrum. The energies of these transitions are sensitive to the ligand field environment and thus to the coordination geometry. Charge transfer bands, arising from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), may also be present, typically in the UV region.

Magnetic Properties: For complexes containing paramagnetic metal ions (e.g., Fe(II), Mn(II), Cu(II)), the study of their magnetic properties can provide insights into the electronic structure and the interactions between metal centers in polynuclear species. For example, cryomagnetic measurements on the dinuclear copper(II) complex of H3pcpa, [Cu2(Hpcpa)2(bipy)2], revealed a weak antiferromagnetic interaction between the two copper ions. acs.org The mononuclear Fe(II) complex, [Fe(H2pcpa)2(H2O)2], was found to exhibit field-induced single-ion magnet (SIM) behavior. acs.org

Applications of this compound-Based Metal Complexes in Non-Biological Catalysis

While metal complexes of Schiff bases and related ligands are widely explored as catalysts in various organic transformations, specific examples involving this compound metal complexes in non-biological catalysis are not extensively reported in the primary literature. However, the structural motifs present in this ligand suggest potential catalytic applications, and related systems have shown catalytic activity.

One area where the oxalyl amide group has been utilized is in directing group-assisted C-H activation reactions. For example, an oxalyl amide has been employed as an efficient directing group in a palladium-catalyzed γ-C(sp³)–H carbonylation of aliphatic amines. rsc.org In this type of application, the ligand temporarily coordinates to the metal catalyst to direct it to a specific C-H bond for functionalization, rather than forming a stable, isolable catalytic complex.

Furthermore, metal complexes of structurally related ligands have demonstrated significant catalytic activity. For instance, binuclear transition metal complexes of bis-(2-acetylthiophene)oxaloyldihydrazone have been shown to be effective catalysts for the cross-coupling of arylboronic acids with various N-nucleophiles (a C-N bond formation reaction). In that study, a nickel(II) complex exhibited the highest catalytic activity. This highlights the potential of the oxamide/hydrazone backbone to support catalytically active metal centers.

Given the ability of this compound to form stable complexes with a variety of coordination geometries and its capacity to stabilize different metal ions, it is plausible that its metal complexes could be developed as catalysts for reactions such as:

Oxidation reactions: Many Schiff base complexes of metals like cobalt, copper, and manganese are known to catalyze the oxidation of alcohols, alkenes, and phenols.

C-C and C-N coupling reactions: Palladium, nickel, and copper complexes are widely used as catalysts in cross-coupling reactions.

Lewis acid catalysis: The coordinated metal ion can function as a Lewis acid to activate substrates in various organic transformations.

The development of metal-organic frameworks (MOFs) using ligands like N-(carboxyphenyl)oxamic acid also opens up possibilities for creating heterogeneous catalysts with high surface areas and tunable active sites. However, further research is needed to explore and realize the catalytic potential of metal complexes derived specifically from this compound in non-biological systems.

Advanced Spectroscopic and Crystallographic Structural Elucidation Methodologies

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a paramount technique for determining the precise atomic arrangement of a compound in its crystalline form. While crystallographic data for 2-(Oxalyl-amino)-benzoic acid in its free, unbound state is not extensively reported in the searched literature, its structure within a protein complex has been thoroughly investigated, providing critical insights into its solid-state conformation and interaction patterns.

The analysis of a crystal structure reveals how molecules are arranged in a three-dimensional lattice, stabilized by a network of intermolecular forces. In the context of this compound co-crystallized with its protein target, X-ray data shows that its binding is stabilized by significant intermolecular interactions. proteopedia.org The binding mode largely emulates that of a natural substrate, which includes crucial hydrogen bonding to the protein's signature motif. proteopedia.org

The primary interactions governing the packing and recognition are hydrogen bonds. researchgate.netresearchgate.net In its protein-bound state, the oxalyl and carboxyl groups of this compound act as key hydrogen bond donors and acceptors. proteopedia.org Hirshfeld surface analysis, a common tool for visualizing and quantifying intermolecular interactions in crystal structures, can further elucidate the nature and relative importance of different contacts, including strong hydrogen bonds (like O–H···O and N–H···O) and weaker van der Waals forces. researchgate.neteurjchem.commdpi.com

The conformation of a molecule in its crystalline state is its low-energy, solid-phase arrangement. For this compound, the conformation has been determined specifically when it is bound to a protein active site. proteopedia.org X-ray crystallography of the complex between this compound and Protein Tyrosine Phosphatase 1B (PTP1B) reveals a specific bound conformation. proteopedia.orgrcsb.org In this state, the molecule adopts a geometry that allows its functional groups to optimally interact with the amino acid residues of the protein's active site, mimicking the binding of the natural substrate. proteopedia.org The inherent flexibility of the molecule, particularly rotation around the amide bond and the carbon-carbon bond of the oxalyl group, is constrained upon binding to fit the topology of the protein's binding pocket.

Co-crystallization is a powerful method to study molecular recognition, particularly the binding of a small molecule (ligand) to a biological macromolecule like a protein. This compound has been identified as a competitive inhibitor of protein-tyrosine phosphatases (PTPs), and its co-crystallization with PTP1B provides a clear model for this molecular recognition. proteopedia.org

X-ray crystallography of PTP1B in complex with this compound (PDB ID: 1C85) shows that the inhibitor binds to the active site. rcsb.orgjhu.edupdbj.org The binding creates a unique arrangement involving interactions with amino acid residues Asp(181), Lys(120), and Tyr(46). proteopedia.org This structural information is invaluable as it reveals the specific molecular interactions responsible for its inhibitory activity. Furthermore, this compound has served as a scaffold for structure-based drug design. rcsb.org For instance, guided by crystallographic data, derivatives have been developed to achieve high selectivity for PTP1B by introducing functionalities that form specific interactions, such as a salt bridge to Asp-48, a residue that differs in other phosphatases. rcsb.org

Table 1: Crystallographic Data for this compound in Complex with PTP1B (PDB: 1C85)

| Parameter | Value |

| PDB ID | 1C85 |

| Method | X-RAY DIFFRACTION |

| Resolution | 2.72 Å |

| R-Value Work | 0.183 |

| R-Value Free | 0.267 |

| Ligand | OBA (this compound) |

| Data sourced from the RCSB Protein Data Bank. rcsb.org |

Conformational Analysis in the Crystalline State

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

While specific multi-dimensional NMR studies for this compound are not detailed in the available search results, the application of these standard techniques would be essential for its full structural characterization in solution. nih.gov A suite of 1D and 2D NMR experiments would enable the unambiguous assignment of all proton and carbon signals. researchgate.net

¹H NMR: The 1D proton NMR spectrum would provide initial information on the number of distinct proton environments and their electronic surroundings, with signals from the aromatic ring, the amide N-H, and the carboxylic acid protons. docbrown.info

¹³C NMR: The carbon spectrum would reveal the number of non-equivalent carbon atoms, including those in the phenyl ring and the four carbonyl/carboxyl carbons.

2D COSY (Correlation Spectroscopy): This experiment would establish ¹H-¹H coupling networks, identifying which protons are on adjacent carbons, which is particularly useful for assigning the substitution pattern on the aromatic ring. researchgate.net

2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom that bears a proton. hmdb.camdpi.com

2D HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is crucial for assigning quaternary carbons (like the carbonyls and the carboxyl-bearing aromatic carbon) by correlating them with nearby protons. researchgate.net

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation and stereochemistry in solution. researchgate.net

Table 2: Illustrative Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

| Phenyl Ring (4x CH) | 7.0 - 8.2 | 115 - 140 | Protons correlate to adjacent ring carbons and C=O of benzoic acid |

| Phenyl Ring (2x C-quat) | - | 110 - 150 | Correlate to ring protons |

| Amide (NH) | 9.0 - 11.0 | - | Correlates to adjacent C=O and phenyl ring carbon |

| Oxalyl (2x C=O) | - | 160 - 175 | Correlate to amide NH proton |

| Benzoic Acid (COOH) | 10.0 - 13.0 | - | - |

| Benzoic Acid (C=O) | - | 165 - 180 | Correlates to adjacent ring protons |

| Note: This table is illustrative and presents expected chemical shift ranges and correlations based on standard NMR principles for similar functional groups. Actual experimental values may vary based on solvent and other conditions. |

Dynamic NMR (DNMR) is used to study chemical processes that occur at a rate comparable to the NMR timescale, such as conformational changes or rotations around single bonds. rug.nl For this compound, several dynamic processes could potentially be studied.

One key process is the restricted rotation around the amide (N-C) bond due to its partial double-bond character. At room temperature, this rotation might be fast, resulting in averaged signals for atoms on either side of the bond. However, at lower temperatures, the rotation could slow down sufficiently to allow for the observation of distinct signals for different conformers (e.g., syn and anti orientations of the oxalyl group relative to the phenyl ring). rug.nl By analyzing the changes in the NMR spectrum (broadening and coalescence of peaks) as a function of temperature, the energy barrier and rate of this rotational process can be determined. Similar studies could probe the rotational dynamics of the two carboxylic acid groups.

Solid-State NMR for Amorphous and Microcrystalline Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in solid materials, including those that are amorphous or microcrystalline. For this compound, ssNMR can provide valuable information about its polymorphic forms, molecular conformation, and intermolecular interactions in the solid state.

While specific solid-state NMR data for this compound is not extensively documented in publicly available literature, the principles of the technique can be applied. For instance, ¹³C and ¹⁵N ssNMR would be particularly informative. ¹³C ssNMR chemical shifts would reveal the presence of different crystalline forms (polymorphs) or amorphous content by identifying distinct signals for the carbonyl and aromatic carbons. researchgate.net The chemical shifts are highly sensitive to the local electronic environment, which is influenced by crystal packing and hydrogen bonding. rsc.orgnih.gov

¹⁵N ssNMR, especially with isotopic enrichment, can directly probe the nitrogen atom of the amide linkage. mdpi.com The ¹⁵N chemical shift is a sensitive indicator of hydrogen bonding involving the N-H group. rsc.org Different hydrogen bonding patterns in various solid forms would result in distinguishable ¹⁵N chemical shifts. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to enhance the signal of these low-abundance nuclei and to average out anisotropic interactions, leading to higher resolution spectra. nih.govnih.gov

Table 1: Predicted Solid-State NMR Observables for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Information Gained |

| ¹³C | 160-180 (Carboxyl/Amide C=O), 110-150 (Aromatic C) | Polymorphism, conformational differences, packing effects. |

| ¹⁵N | Varies significantly with H-bonding | Direct probe of the amide N-H environment and intermolecular hydrogen bonding. rsc.orgmdpi.com |

| ¹H | 10-15 (Carboxylic Acid H), 8-10 (Amide H) | Proton environments and proximity through H-H correlations. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying functional groups and studying hydrogen bonding within this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The presence of strong intramolecular and intermolecular hydrogen bonds significantly influences the position and shape of these bands. mdpi.comrsc.org

O-H Stretching: The carboxylic acid O-H stretch typically appears as a very broad band in the region of 3500-2500 cm⁻¹, a hallmark of strong hydrogen bonding in carboxylic acid dimers. spectroscopyonline.com

N-H Stretching: The amide N-H stretching vibration is expected in the 3400-3200 cm⁻¹ region. Its position and sharpness can indicate the extent of its involvement in hydrogen bonding. nih.gov

C=O Stretching: Multiple carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch is typically found around 1730-1700 cm⁻¹, while the amide I band (primarily C=O stretch) appears around 1680-1630 cm⁻¹. The exact positions are sensitive to conjugation and hydrogen bonding. researchgate.net

C-N Stretching and N-H Bending: These vibrations, appearing in the 1600-1400 cm⁻¹ region, provide further confirmation of the amide group. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While O-H and N-H stretches are often weak in Raman spectra, the C=O and aromatic ring vibrations typically show strong signals. This can be particularly useful for analyzing the molecule's backbone structure without significant interference from water, if present. researchgate.netresearchgate.net

The analysis of these vibrational modes, often aided by computational density functional theory (DFT) calculations, allows for a detailed understanding of the hydrogen bonding network within the crystal lattice of this compound. rsc.orgvjst.vn

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Carboxylic Acid | O-H stretch | 3500 - 2500 (broad) | Characteristic of strong hydrogen bonding. spectroscopyonline.com |

| Amide | N-H stretch | 3400 - 3200 | Position sensitive to hydrogen bond strength. nih.gov |

| Carbonyls | C=O stretch (acid & amide) | 1730 - 1630 | Multiple bands expected due to two C=O groups. researchgate.net |

| Amide | N-H bend | ~1620 | Often coupled with C=N stretching. |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Coupled with O-H in-plane bending. spectroscopyonline.com |

| Aromatic Ring | C=C stretches | 1600 - 1450 | Characteristic of the benzene (B151609) ring. |

Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential tool for determining the precise molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. brentford.hounslow.sch.ukucla.edu For this compound (C₉H₇NO₅), the exact mass of the neutral molecule is 209.03242 g/mol . nih.gov HRMS can confirm this with high precision, distinguishing it from other isobaric compounds.

Tandem Mass Spectrometry (MS/MS): Tandem MS involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺ or [M-H]⁻) and its subsequent fragmentation through collision-induced dissociation (CID). mdpi.comlibretexts.orguab.edu The analysis of the resulting product ions reveals the fragmentation pathways, providing valuable structural information.

Expected Fragmentation Pattern: The fragmentation of this compound is expected to proceed through cleavages at the amide and carboxylic acid functionalities. libretexts.org

Loss of H₂O: A common fragmentation for carboxylic acids.

Loss of CO₂ (44 Da): Decarboxylation from the carboxylic acid group is a likely pathway. docbrown.info

Loss of CO (28 Da): Loss of carbon monoxide can occur from the oxalyl moiety.

Cleavage of the Amide Bond: Scission of the C-N bond can lead to fragments corresponding to the anthranilic acid and oxalyl portions of the molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₈NO₅⁺ | 210.03970 |

| [M+Na]⁺ | C₉H₇NO₅Na⁺ | 232.02164 |

| [M-H]⁻ | C₉H₆NO₅⁻ | 208.02514 |

| Data sourced from PubChemLite. uni.lu |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound itself is achiral, its chiral derivatives would exhibit characteristic CD spectra. utexas.edu

If a chiral center were introduced into the molecule, for example, by using a chiral amine or acid during synthesis, the resulting enantiomers would interact differently with left- and right-circularly polarized light. nih.govbeilstein-journals.org This differential absorption gives rise to a CD signal.

The CD spectrum provides information about the absolute configuration and conformation of the chiral derivative in solution. doi.org For instance, the sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the spatial arrangement of the chromophores, such as the benzene ring and the carbonyl groups. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra of different enantiomers and conformers, aiding in the assignment of the absolute configuration. nih.gov The creation of chiral host-guest assemblies can also induce CD signals, which can be used for enantioselective recognition. utexas.edu

Theoretical and Computational Investigations of 2 Oxalyl Amino Benzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for elucidating the electronic structure and properties of molecules. While direct studies on 2-(oxalyl-amino)-benzoic acid are limited, research on analogous compounds like N-aryl oxalamic acids and various aminobenzoic acid derivatives provides a solid foundation for understanding its behavior. rsc.org

The conformational landscape of this compound is expected to be influenced by the rotational freedom around the amide bond and the bonds connecting the oxalyl and phenyl groups. Studies on similar molecules, such as N,N′-(1,4-phenylene)dioxalamic acid, reveal that the planarity of the oxalamic acid moiety is often stabilized by intramolecular hydrogen bonds between the amide NH and the carboxylic acid's carbonyl oxygen. rsc.org The relative orientation of the amide carbonyl group with respect to the phenyl ring can give rise to several conformers, including antiperiplanar, anticlinal, synclinal, and synperiplanar forms. rsc.org

For ortho-substituted benzoic acids, the stability of different conformers is a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects. rsc.org In the case of 2-aminobenzoic acid, different conformers and their relative energies have been computed, showing that the orientation of the carboxylic acid and amino groups significantly impacts stability. rsc.org It is highly probable that this compound also exhibits a preference for conformations that maximize intramolecular hydrogen bonding, thereby enhancing its stability. The presence of the ortho-carboxy group is likely to favor a conformation where it can interact with the oxalyl-amino moiety.

Table 1: Calculated Relative Energies of Aminobenzoic Acid Isomers (Analogous Systems) Note: This table presents data for aminobenzoic acid isomers as an analogy for the conformational energetics that would be relevant to this compound.

| Isomer | Protonation Site | Relative Energy (kJ/mol) in Gas Phase |

| p-Aminobenzoic acid | O-protonated | 37 (more stable than N-protonated) |

| m-Aminobenzoic acid | O-protonated | ~6-7 (similar stability to N-protonated) |

| o-Aminobenzoic acid | N,O-protonated | Significantly more stable than O-protonated |

| Data sourced from a study on aminobenzoic acid derivatives. rsc.org |

Theoretical methods are adept at predicting spectroscopic data such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectra. For aminobenzoic acids, DFT calculations have been successfully used to assign vibrational frequencies (IR and Raman) and chemical shifts (NMR). researchgate.net The calculated spectra show good correlation with experimental data, allowing for detailed analysis of the vibrational modes of the amino and carboxyl groups and the benzene (B151609) ring. researchgate.net For instance, the IR spectrum of a similar compound, 2A, showed characteristic absorption bands for O-H stretching at 3603 cm⁻¹, N-H stretching at 3405 cm⁻¹, and C=O stretching at 1682 cm⁻¹. japsonline.com The ¹H NMR spectrum of the same compound revealed a singlet for the COOH proton at δ 14.32 ppm. japsonline.com

Reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and electrophilicity index, provide insights into the chemical behavior of molecules. malayajournal.orgmdpi.com For aminobenzoic acid derivatives, these descriptors have been correlated with experimental properties like pKa values. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in this context. For 4-(carboxyamino)-benzoic acid, the calculated HOMO-LUMO energy gap is 5.0 eV, indicating a stable structure. actascientific.com

Table 2: Predicted Spectroscopic and Reactivity Data for Analogous Compounds Note: This table compiles representative data from various studies on analogous ortho-substituted benzoic acid and N-aryl oxalamic acid derivatives.

| Parameter | Compound/Class | Predicted Value/Range | Method |

| IR (cm⁻¹) | |||

| O-H Stretch | 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid | 3619 | B3LYP/6-311++G(d,p) scispace.com |

| C=O Stretch | 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid | 1708 | B3LYP/6-311++G(d,p) scispace.com |

| N-H Stretch | 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acid (ortho) | 3405 | Experimental japsonline.com |

| ¹H NMR (ppm) | |||

| COOH Proton | 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acid (ortho) | 14.32 | Experimental japsonline.com |

| Reactivity | |||

| HOMO-LUMO Gap | 4-(carboxyamino)-benzoic acid | 5.0 eV | B3LYP/6-311G actascientific.com |

| HOMO Energy | 4-(carboxyamino)-benzoic acid | -6.82 eV | B3LYP/6-311G actascientific.com |

| LUMO Energy | 4-(carboxyamino)-benzoic acid | -1.82 eV | B3LYP/6-311G actascientific.com |

The analysis of frontier molecular orbitals (HOMO and LUMO) is fundamental to understanding electronic transitions and reactivity. In aminobenzoic acids, the HOMO is typically localized on the amino group and the phenyl ring, reflecting their electron-donating nature, while the LUMO is often centered on the electron-withdrawing carboxyl group. researchgate.netacs.org This distribution facilitates intramolecular charge transfer from the donor to the acceptor moiety upon electronic excitation. researchgate.net

The molecular electrostatic potential (MEP) map is another valuable tool that visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. For aminobenzoic acid derivatives, the MEP surface typically shows negative potential around the oxygen atoms of the carboxyl group, indicating their susceptibility to electrophilic attack, and a positive potential near the amino group's hydrogens. actascientific.com The charge distribution in aminobenzoic acid derivatives is also significantly influenced by resonance effects, with the amine group acting as an electron-donating group and the carboxylic acid as an electron-withdrawing group. rsc.org

Computational Studies of Intermolecular Recognition

Molecular Docking for Ligand-Macromolecule Binding Pose Prediction (Focus on Chemical Interaction Models)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecule, such as a protein. This method is instrumental in understanding the binding mode of inhibitors and guiding the design of new, more potent molecules. In the case of this compound (OBA), molecular docking studies have been crucial in elucidating its interaction with various protein targets, most notably Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in insulin (B600854) signaling pathways. researchgate.netnih.gov

Studies have shown that OBA acts as a competitive inhibitor for several protein-tyrosine phosphatases (PTPs). rcsb.org X-ray crystallography of PTP1B in complex with OBA has revealed that the binding of OBA largely mimics that of the natural substrate. rcsb.org The oxalyl group of OBA forms significant hydrogen bonds with the PTP signature motif in the active site. rcsb.org Specifically, the carboxylic acid moiety of OBA has been observed to form hydrogen bonds with residues such as Arg200 and Ser577 in group IVA cytosolic phospholipase A2 (cPLA₂), another enzyme target. nih.gov

A key finding from these studies is the creation of a unique binding arrangement involving Asp181, Lys120, and Tyr46 in PTP1B upon OBA binding. rcsb.org This detailed understanding of the binding pose and key interactions provides a rational basis for the structure-based design of more selective and potent PTP1B inhibitors. For instance, by modifying the OBA scaffold to include a basic nitrogen, a salt bridge can be formed with Asp-48 in PTP1B, leading to a highly selective inhibitor. rcsb.org

The reliability of docking predictions is often enhanced by combining them with molecular dynamics (MD) simulations, which allow for the flexibility of the protein receptor to be taken into account. nih.gov This combined approach provides a more accurate representation of the ligand-receptor complex and the associated interactions.

Table 1: Key Molecular Docking Interactions of this compound and its Analogs

| Ligand | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| This compound (OBA) | Protein Tyrosine Phosphatase 1B (PTP1B) | PTP signature motif, Asp181, Lys120, Tyr46 | Hydrogen Bonding, Unique salt bridge arrangement | rcsb.org |

| OBA analog with basic nitrogen | Protein Tyrosine Phosphatase 1B (PTP1B) | Asp-48 | Salt Bridge | rcsb.org |

| 2-oxoamide inhibitors (related to OBA) | Group IVA cytosolic Phospholipase A2 (cPLA₂) | Ser228, Gly197, Asn555, Arg200, Ser577 | Hydrogen Bonding | nih.gov |

Binding Energy Calculations and Interaction Hotspot Identification

Binding energy calculations are a critical component of computational drug design, providing a quantitative measure of the affinity between a ligand and its target macromolecule. These calculations help in ranking potential drug candidates and identifying "hotspots" in the binding site—regions that contribute most significantly to the binding affinity.

For this compound (OBA) and its analogs, predicted binding affinities have shown a strong linear correlation with experimentally determined values. nih.gov For example, a study on twelve OBA inhibitors targeting PTP1B reported a squared correlation coefficient (r²) of 0.859 between predicted and experimental binding affinities. nih.gov This indicates the robustness of the computational models used.

The binding energy is a composite of various forces, including electrostatic interactions, van der Waals forces, and the energy associated with desolvation upon binding. The hydrogen bonds formed by the oxalyl and carboxylic acid groups of OBA with the protein's active site are major contributors to the favorable binding energy. rcsb.orgnih.gov For instance, in the complex with group IVA cytosolic phospholipase A2, the hydrogen bond between the carboxylic acid moiety and Arg200 is considered of paramount importance for binding. nih.gov

Interaction hotspots can be identified by analyzing the contribution of individual amino acid residues to the total binding energy. In the case of OBA and its derivatives targeting PTP1B, the residues within the PTP signature motif are consistently identified as key interaction hotspots. rcsb.org Furthermore, the unique interaction with Asp181, Lys120, and Tyr46 also represents a significant hotspot for OBA binding. rcsb.org

Table 2: Predicted vs. Experimental Binding Affinities for OBA Analogs

| Compound Class | Target Protein | Correlation (r²) | Key Finding | Reference |

| This compound (OBA) inhibitors | Protein Tyrosine Phosphatase 1B (PTP1B) | 0.859 | Strong linear correlation between predicted and experimental values. | nih.gov |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Derivation of Predictive Models Based on Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are expressed as mathematical equations that can be used to predict the activity or properties of new, unsynthesized compounds. dergipark.org.tr

For derivatives of this compound and related structures, various QSAR models have been developed to predict their inhibitory activity against different targets. researchgate.netresearchgate.net These models typically use a range of chemical descriptors, which are numerical representations of the molecular structure. Descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). dergipark.org.trresearchgate.net